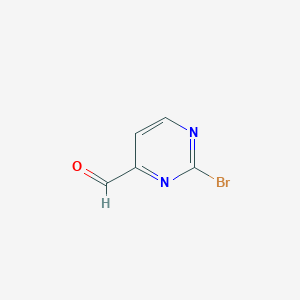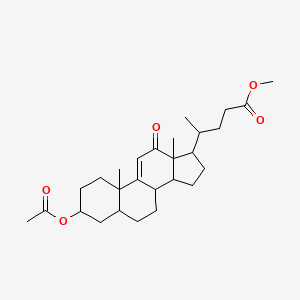
2'-beta-C-Methyl-4-thiouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-beta-C-Methyl-4-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-beta-C-Methyl-4-thiouridine involves several steps. Starting from uridine, the compound undergoes acetylation of the hydroxyl groups, transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent, followed by deacetylation with ammonia in methanol to obtain the free nucleoside .
Industrial Production Methods
Industrial production methods for 2’-beta-C-Methyl-4-thiouridine are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
2’-beta-C-Methyl-4-thiouridine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The nucleoside can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups at the thiol position .
Aplicaciones Científicas De Investigación
2’-beta-C-Methyl-4-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside metabolism and RNA labeling.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mecanismo De Acción
The mechanism of action of 2’-beta-C-Methyl-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase and the induction of DNA damage, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and studies of RNA dynamics.
2’-C-Methyladenosine: A nucleoside analogue with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside used in cancer treatment.
Uniqueness
2’-beta-C-Methyl-4-thiouridine is unique due to its specific structure, which combines a methyl group at the 2’ position and a thiol group at the 4 position. This combination imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H14N2O5S |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-10(16)7(14)5(4-13)17-8(10)12-3-2-6(18)11-9(12)15/h2-3,5,7-8,13-14,16H,4H2,1H3,(H,11,15,18) |
Clave InChI |
SVAZIKYJXKOFEM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=S)NC2=O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)


![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)








